(S)-2-(2-(4-Chlorobenzylamino)-2-oxoethyl)pent-4-enoic acid
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Overview
Description
(S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid is a chiral organic compound that features a chlorobenzyl group, an amino group, and a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid typically involves multiple steps, including:
Formation of the chlorobenzylamine intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine.
Coupling with a keto acid: The chlorobenzylamine is then coupled with a keto acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chiral resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid: The enantiomer of the compound, which may have different biological activity.
4-chlorobenzylamine: A simpler compound that shares the chlorobenzylamine moiety.
Pent-4-enoic acid: A simpler compound that shares the pent-4-enoic acid moiety.
Uniqueness
(S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H16ClNO3 |
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Molecular Weight |
281.73 g/mol |
IUPAC Name |
(2S)-2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]pent-4-enoic acid |
InChI |
InChI=1S/C14H16ClNO3/c1-2-3-11(14(18)19)8-13(17)16-9-10-4-6-12(15)7-5-10/h2,4-7,11H,1,3,8-9H2,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
KNJGUGWXHZWSRB-NSHDSACASA-N |
Isomeric SMILES |
C=CC[C@@H](CC(=O)NCC1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
C=CCC(CC(=O)NCC1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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